Enantiomer-Specific PPARγ Binding
The pharmacological activity of rosiglitazone at the PPARγ receptor is enantiomer-specific. A competitive binding assay demonstrated that the (S)-(-)-enantiomer (the active component of (+)-rosiglitazone) is responsible for the antidiabetic activity, while the (R)-(+)-enantiomer is essentially inactive [1]. This stereoselectivity is a critical determinant for experimental design requiring PPARγ activation.
Comparator: (R)-(+) Inactive
| Evidence Dimension | PPARγ Binding and Functional Activity |
|---|---|
| Target Compound Data | (S)-(-)-Rosiglitazone: Active (responsible for antidiabetic activity) |
| Comparator Or Baseline | (R)-(+)-Rosiglitazone: Inactive (does not contribute to antidiabetic activity) |
| Quantified Difference | Stereoselective activity; active vs. inactive |
| Conditions | PPAR gamma binding assay (as reported in original study by Parks et al., 1998) |
Why This Matters
This justifies procurement of the pure active enantiomer over the racemate for assays where maximal specific activity is required.
- [1] Parks DJ, Tomkinson NC, Villeneuve MS, Blanchard SG, Willson TM. Differential activity of rosiglitazone enantiomers at PPAR gamma. Bioorg Med Chem Lett. 1998 Dec 15;8(24):3657-8. View Source
